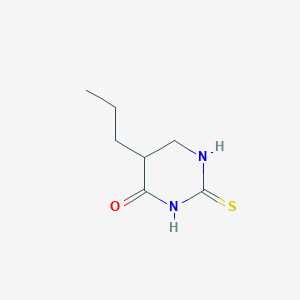
5-Propyl-2-sulfanylidene-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propyl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that belongs to the class of thiazolidinones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction results in the formation of alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the synthesized compound is confirmed using IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
5-Propyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Propyl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-Propyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as acetylcholinesterase and peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and apoptosis, contributing to its biological activities.
相似化合物的比较
Similar Compounds
2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antimicrobial and antitumor properties.
3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits antitumor activity and is used in medicinal chemistry.
Uniqueness
5-Propyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC 名称 |
5-propyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h5H,2-4H2,1H3,(H2,8,9,10,11) |
InChI 键 |
PLHZBVGXDIQMRX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CNC(=S)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


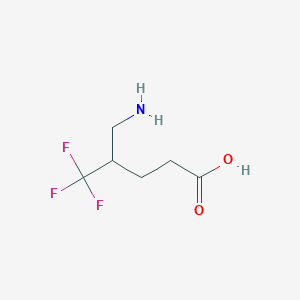
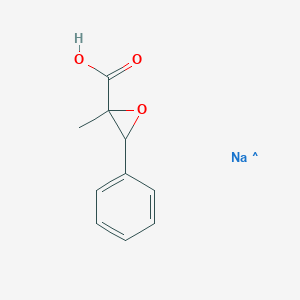
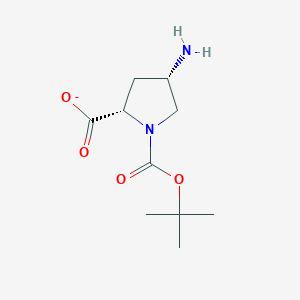
![3-(Aminomethyl)-3,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B12356646.png)
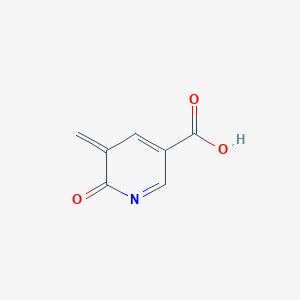
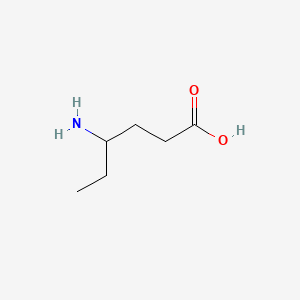
![(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide](/img/structure/B12356658.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356669.png)
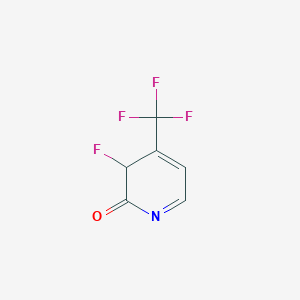
![2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12356677.png)
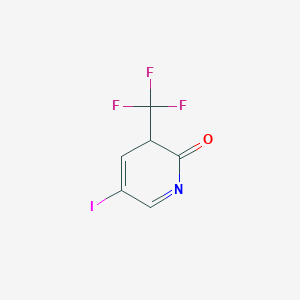
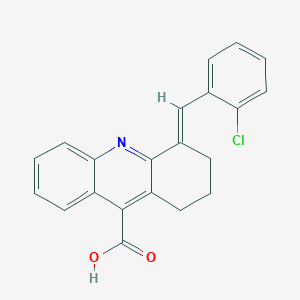
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)
![N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12356709.png)
